2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol
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Overview
Description
2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol is a complex organic compound that features a benzoxazole ring, a nitrophenol group, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.
Imine Formation: The benzoxazole derivative is then reacted with an aromatic aldehyde to form the imine linkage.
Nitration: The final step involves the nitration of the phenol group to introduce the nitro functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenol group can undergo oxidation to form various quinonoid structures.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenation can be carried out using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Can be used to study enzyme interactions due to its unique structure.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its bioactive components.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The benzoxazole ring can interact with enzymes or receptors, while the nitrophenol group can participate in redox reactions. The imine linkage provides a site for further chemical modifications, allowing the compound to be tailored for specific applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol
- 2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-5-nitrophenol
Uniqueness
The unique combination of the benzoxazole ring, nitrophenol group, and imine linkage in 2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H15N3O4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C21H15N3O4/c1-13-5-2-10-18-19(13)23-21(28-18)14-6-3-8-16(11-14)22-12-15-7-4-9-17(20(15)25)24(26)27/h2-12,25H,1H3 |
InChI Key |
BTCVMIPJCFBRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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